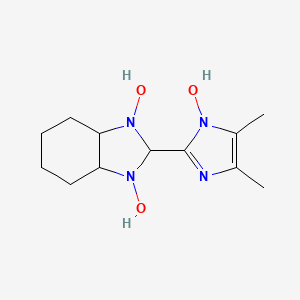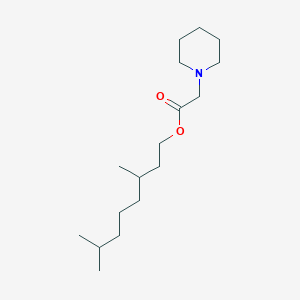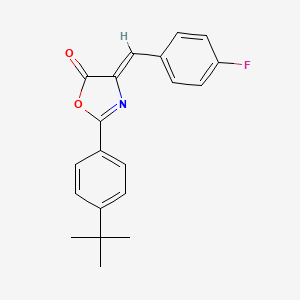
2-(4-tert-butylphenyl)-4-(4-fluorobenzylidene)-1,3-oxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-tert-butylphenyl)-4-(4-fluorobenzylidene)-1,3-oxazol-5(4H)-one, also known as TFP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFP is a member of the oxazole family and is synthesized using a specific method.
Mecanismo De Acción
The mechanism of action of 2-(4-tert-butylphenyl)-4-(4-fluorobenzylidene)-1,3-oxazol-5(4H)-one is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways in cancer cells. 2-(4-tert-butylphenyl)-4-(4-fluorobenzylidene)-1,3-oxazol-5(4H)-one has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. Additionally, 2-(4-tert-butylphenyl)-4-(4-fluorobenzylidene)-1,3-oxazol-5(4H)-one has been found to inhibit the activation of the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
2-(4-tert-butylphenyl)-4-(4-fluorobenzylidene)-1,3-oxazol-5(4H)-one has been shown to exhibit a range of biochemical and physiological effects in vitro and in vivo. In cancer cells, 2-(4-tert-butylphenyl)-4-(4-fluorobenzylidene)-1,3-oxazol-5(4H)-one has been found to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. Additionally, 2-(4-tert-butylphenyl)-4-(4-fluorobenzylidene)-1,3-oxazol-5(4H)-one has been found to reduce the production of reactive oxygen species, which are involved in oxidative stress and inflammation. In animal models, 2-(4-tert-butylphenyl)-4-(4-fluorobenzylidene)-1,3-oxazol-5(4H)-one has been found to exhibit anti-inflammatory and anti-oxidant effects, making it a promising candidate for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(4-tert-butylphenyl)-4-(4-fluorobenzylidene)-1,3-oxazol-5(4H)-one is its potent anticancer activity, which makes it a promising candidate for the development of new cancer therapies. Additionally, 2-(4-tert-butylphenyl)-4-(4-fluorobenzylidene)-1,3-oxazol-5(4H)-one has been found to exhibit a range of other beneficial effects, including anti-inflammatory and anti-oxidant properties. However, there are also some limitations associated with the use of 2-(4-tert-butylphenyl)-4-(4-fluorobenzylidene)-1,3-oxazol-5(4H)-one in lab experiments. For example, 2-(4-tert-butylphenyl)-4-(4-fluorobenzylidene)-1,3-oxazol-5(4H)-one is a relatively complex molecule that requires careful synthesis and purification to ensure high yield and purity. Additionally, the mechanism of action of 2-(4-tert-butylphenyl)-4-(4-fluorobenzylidene)-1,3-oxazol-5(4H)-one is not fully understood, which makes it difficult to optimize its use in lab experiments.
Direcciones Futuras
There are several future directions for the study of 2-(4-tert-butylphenyl)-4-(4-fluorobenzylidene)-1,3-oxazol-5(4H)-one. One potential direction is the development of new cancer therapies based on the structure and mechanism of action of 2-(4-tert-butylphenyl)-4-(4-fluorobenzylidene)-1,3-oxazol-5(4H)-one. Additionally, 2-(4-tert-butylphenyl)-4-(4-fluorobenzylidene)-1,3-oxazol-5(4H)-one could be further studied for its potential applications in other fields, such as materials science and catalysis. Finally, the mechanism of action of 2-(4-tert-butylphenyl)-4-(4-fluorobenzylidene)-1,3-oxazol-5(4H)-one could be further elucidated to optimize its use in lab experiments and to develop new drugs based on its structure and properties.
In conclusion, 2-(4-tert-butylphenyl)-4-(4-fluorobenzylidene)-1,3-oxazol-5(4H)-one is a promising chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-(4-tert-butylphenyl)-4-(4-fluorobenzylidene)-1,3-oxazol-5(4H)-one have been discussed in this paper. 2-(4-tert-butylphenyl)-4-(4-fluorobenzylidene)-1,3-oxazol-5(4H)-one is a complex molecule that requires careful synthesis and purification to ensure high yield and purity. The mechanism of action of 2-(4-tert-butylphenyl)-4-(4-fluorobenzylidene)-1,3-oxazol-5(4H)-one is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways in cancer cells. 2-(4-tert-butylphenyl)-4-(4-fluorobenzylidene)-1,3-oxazol-5(4H)-one has been found to exhibit a range of beneficial effects, including anti-inflammatory and anti-oxidant properties, making it a promising candidate for the development of new drugs for the treatment of various diseases.
Métodos De Síntesis
2-(4-tert-butylphenyl)-4-(4-fluorobenzylidene)-1,3-oxazol-5(4H)-one is synthesized using a specific method that involves the reaction of 4-tert-butylphenylhydrazine with 4-fluorobenzaldehyde in the presence of acetic acid. This reaction results in the formation of a hydrazone intermediate, which is then cyclized using acetic anhydride to form 2-(4-tert-butylphenyl)-4-(4-fluorobenzylidene)-1,3-oxazol-5(4H)-one. The synthesis of 2-(4-tert-butylphenyl)-4-(4-fluorobenzylidene)-1,3-oxazol-5(4H)-one is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity.
Aplicaciones Científicas De Investigación
2-(4-tert-butylphenyl)-4-(4-fluorobenzylidene)-1,3-oxazol-5(4H)-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 2-(4-tert-butylphenyl)-4-(4-fluorobenzylidene)-1,3-oxazol-5(4H)-one has been shown to exhibit potent anticancer activity against a range of cancer cell lines. Additionally, 2-(4-tert-butylphenyl)-4-(4-fluorobenzylidene)-1,3-oxazol-5(4H)-one has been found to possess anti-inflammatory and anti-oxidant properties, making it a promising candidate for the development of new drugs for the treatment of various diseases.
Propiedades
IUPAC Name |
(4Z)-2-(4-tert-butylphenyl)-4-[(4-fluorophenyl)methylidene]-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO2/c1-20(2,3)15-8-6-14(7-9-15)18-22-17(19(23)24-18)12-13-4-10-16(21)11-5-13/h4-12H,1-3H3/b17-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBQOMKVZOGDJOW-ATVHPVEESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)F)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=N/C(=C\C3=CC=C(C=C3)F)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-{[(2,4-dimethoxyphenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide](/img/structure/B5223312.png)
![11-{[7-hydroxy-3-(4-methoxyphenyl)-4-oxo-4H-chromen-8-yl]methyl}-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5223321.png)
![N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)-3-(4-pyridinyl)propanamide](/img/structure/B5223325.png)
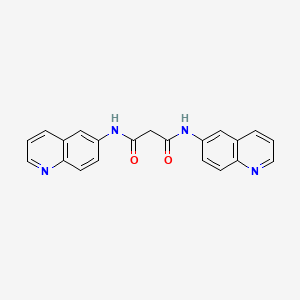
![1,3-benzodioxol-5-ylmethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5223339.png)
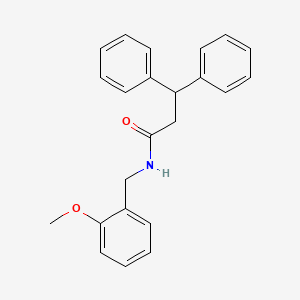
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5223349.png)
![4-{3-[1-(dibenzo[b,d]furan-4-ylmethyl)-4-piperidinyl]propanoyl}morpholine](/img/structure/B5223353.png)
![2-[(1-ethyl-1H-indol-3-yl)thio]-N-(3-isoxazolylmethyl)acetamide](/img/structure/B5223360.png)
![(3aS*,6aR*)-5-(1,4-dithiepan-6-yl)-3-[3-(4-methoxyphenyl)propyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5223366.png)
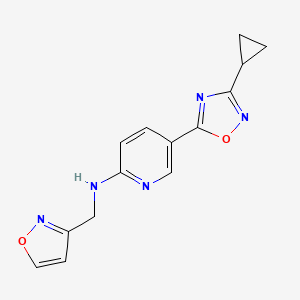
![N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)-3-nitrobenzamide](/img/structure/B5223397.png)
